chemical structure and molecular weight of 3-(2-Hydroxyethoxy)phenol
chemical structure and molecular weight of 3-(2-Hydroxyethoxy)phenol
The following technical guide details the chemical structure, properties, synthesis, and applications of 3-(2-Hydroxyethoxy)phenol , designed for researchers and drug development professionals.
High-Purity Intermediate for Pharmaceutical & Cosmetic Applications
Executive Summary
3-(2-Hydroxyethoxy)phenol (CAS: 49650-88-6) is a bifunctional aromatic ether characterized by a meta-substituted phenolic ring linked to a hydroxyethyl chain. Structurally, it represents a "hybrid" nucleophile containing both a phenolic hydroxyl and a primary aliphatic hydroxyl group. This dual functionality makes it a critical scaffold in medicinal chemistry (as a linker), cosmetic science (as a hair dye coupler), and polymer engineering (as a monomer for polyurethanes and polyesters).
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol to minimize bis-alkylation byproducts, and a comprehensive analytical profile.
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule consists of a resorcinol core mono-alkylated with an ethylene glycol moiety. The meta-substitution pattern is crucial for its reactivity, preserving the electronic activation of the benzene ring while differentiating the solubility and steric profile from its ortho and para isomers.
| Parameter | Technical Specification |
| IUPAC Name | 3-(2-Hydroxyethoxy)phenol |
| Common Synonyms | Resorcinol mono-2-hydroxyethyl ether; 2-(3-Hydroxyphenoxy)ethanol |
| CAS Registry Number | 49650-88-6 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| SMILES | OCCOC1=CC=CC(O)=C1 |
| InChIKey | KKOWMCYVIXBCGE-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models.
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline) | Typically white to pale yellow powder. |
| Melting Point | 83 – 85 °C | Sharp melting range indicates high purity potential [1]. |
| Boiling Point | 214 °C | Measured at 20 Torr [1]. |
| Density | ~1.22 g/cm³ | Predicted at 20°C. |
| Solubility | High | Soluble in Ethanol, DMSO, DMF, Water (moderate). |
| pKa (Phenolic) | ~9.4 | Typical for resorcinol derivatives. |
| pKa (Aliphatic) | ~14.8 | Typical for primary alcohols. |
Synthetic Pathways & Manufacturing
Core Challenge: Selectivity
The primary synthetic challenge is chemoselectivity . Resorcinol has two equivalent hydroxyl groups.[1] Standard alkylation often leads to a mixture of:
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Target: Mono-ether (3-(2-Hydroxyethoxy)phenol)
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Byproduct: Bis-ether (1,3-bis(2-hydroxyethoxy)benzene)
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Starting Material: Unreacted Resorcinol
Validated Protocol: Mono-Alkylation via Williamson Ether Synthesis
To maximize the yield of the mono-substituted product, this protocol utilizes stoichiometric control (excess resorcinol) and pH regulation .
Reagents:
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Substrate: Resorcinol (3.0 equivalents) – Excess suppresses bis-alkylation.
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Reagent: 2-Chloroethanol (1.0 equivalent)
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Base: Potassium Hydroxide (KOH) (1.0 equivalent)
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Solvent: Water (or Ethanol/Water 1:1)
Step-by-Step Methodology:
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Dissolution: Dissolve Resorcinol (33.0 g, 0.3 mol) in 100 mL of water in a round-bottom flask equipped with a reflux condenser.
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Activation: Add KOH (5.6 g, 0.1 mol) slowly to the solution. Stir for 15 minutes at room temperature to form the mono-phenolate anion.
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Alkylation: Add 2-Chloroethanol (8.05 g, 0.1 mol) dropwise over 30 minutes.
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Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
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Work-up:
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Cool the mixture to room temperature.
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Acidify to pH ~3 with dilute HCl to protonate the phenolic oxygen.
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Extraction: Extract with Ethyl Acetate (3 x 50 mL).
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Washing: Wash the organic layer with water (to remove excess unreacted resorcinol, which is highly water-soluble).
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Purification:
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Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
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Recrystallization: Recrystallize the crude solid from Toluene or Water to yield the pure mono-ether.
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Synthetic Logic Diagram (DOT)
Caption: Selective mono-alkylation workflow using stoichiometric excess to minimize bis-ether formation.
Analytical Characterization
To validate the structure and purity, the following spectroscopic signals must be confirmed.
Nuclear Magnetic Resonance (NMR)[4][7][8]
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¹H NMR (400 MHz, DMSO-d₆):
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δ 9.35 ppm (s, 1H): Phenolic -OH (Exchangeable).
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δ 7.05 ppm (t, 1H): Aromatic H at C5 (Meta to substituents).
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δ 6.30 – 6.45 ppm (m, 3H): Aromatic H at C2, C4, C6.
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δ 4.85 ppm (t, 1H): Aliphatic -OH (Exchangeable).
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δ 3.92 ppm (t, 2H): -O-CH₂ -CH₂-OH (Ether linkage).
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δ 3.68 ppm (t, 2H): -O-CH₂-CH₂ -OH (Alcohol terminus).
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¹³C NMR (100 MHz, DMSO-d₆):
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Aromatic Carbons: ~159.8 (C-O), 158.5 (C-OH), 130.1 (C5), 108.2, 106.5, 101.8.
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Aliphatic Carbons: 69.5 (-O-CH₂-), 59.8 (-CH₂-OH).
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Analytical Workflow Diagram (DOT)
Caption: Quality control decision tree for structural validation.
Applications & Reactivity
Hair Color Chemistry (Coupler)
In oxidative hair dyeing, 3-(2-Hydroxyethoxy)phenol acts as a coupler .
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Mechanism: It reacts with primary intermediates (e.g., p-phenylenediamine) in the presence of an oxidizing agent (H₂O₂).
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Result: The meta-substitution directs the coupling to the para position relative to the hydroxyl, forming indo dye molecules. The hydroxyethyl side chain improves water solubility and alters the light absorption, often yielding red/violet tones [2].
Pharmaceutical Linker
The molecule serves as a PROTAC linker precursor or a scaffold in drug design.
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The phenolic OH allows for arylation or esterification.
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The aliphatic OH allows for conversion to halides, tosylates, or further etherification, enabling the attachment of long polyethylene glycol (PEG) chains.
Polymer Monomer
Used in the synthesis of polycarbonates and polyurethanes . The distinct reactivity of the two hydroxyl groups allows for stepwise polymerization or the creation of hyperbranched polymers.
Safety & Handling (SDS Highlights)
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GHS Classification: Warning.[2]
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Hazard Statements:
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Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid dust formation.
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Storage: Store in a cool, dry place. Hygroscopic tendencies may require storage under inert gas (Nitrogen/Argon).
References
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SciFinder / Chemical Abstracts Service. Experimental Properties for CAS 49650-88-6. Retrieved from and vendor data (e.g., Sigma-Aldrich, AA Blocks).
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Cosmetic Ingredient Review (CIR). Safety Assessment of Resorcinol and its Derivatives as Used in Cosmetics. Washington, DC. Available at: [Link]
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El-Deeb, I. Y., et al. (2017).[3] "Dehydrogenative Formation of Resorcinol Derivatives Using Pd/C-Ethylene Catalytic System." Journal of Organic Chemistry. [Link]
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PubChem Database. Compound Summary for 3-(2-Hydroxyethoxy)phenol. National Center for Biotechnology Information. Available at: [Link]
